molecular formula C10H8N2O2S2Zn B1228505 Pyrithione zinc

Pyrithione zinc

Cat. No.: B1228505
M. Wt: 317.7 g/mol
InChI Key: PICXIOQBANWBIZ-UHFFFAOYSA-N
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Description

Pyrithione Zinc is a coordination complex of the zinc ion and pyrithione, a derivative of the naturally occurring antibiotic aspergillic acid with antimicrobial, antifungal and anti-seborrheic effects. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with the membrane transport of ions and metabolites, ultimately leading to a loss of metabolic control. In addition, this agent causes an influx of copper, leading to a reduction in the activity of iron-sulphur proteins resulting in growth inhibition.

Scientific Research Applications

Dermatological Applications

Pyrithione zinc is primarily recognized for its efficacy in treating dandruff and seborrheic dermatitis:

  • Clinical Efficacy : Studies have shown that this compound effectively reduces Malassezia species, the fungi responsible for dandruff and seborrheic dermatitis, leading to reduced flaking and inflammation .
  • Mechanistic Insights : Research indicates that this compound increases cellular copper levels, which inhibits fungal metabolism and growth by disrupting mitochondrial function .

Antifouling Coatings

This compound's application in antifouling paints has been extensively studied:

  • Case Studies : Various studies demonstrate its effectiveness in preventing biofouling on marine vessels and structures, significantly reducing maintenance costs associated with cleaning and repainting .
  • Environmental Impact : Research also focuses on the environmental implications of using this compound in coatings, assessing its leaching rates and effects on marine ecosystems.

Algaecide Applications

In water treatment, this compound serves as an effective algaecide:

  • Field Trials : Controlled experiments have shown that this compound can significantly reduce algal blooms in freshwater systems, improving water quality .

Data Tables

Application AreaMechanism of ActionEvidence/Case Studies
DermatologyCopper influx leading to fungal inhibitionClinical trials demonstrating reduced dandruff symptoms
Antifouling CoatingsPrevents microbial growth on surfacesStudies showing reduced biofouling on marine vessels
Water TreatmentAlgal bloom reductionField trials indicating improved water quality

Case Studies

  • Dandruff Treatment Study :
    A clinical trial demonstrated that a shampoo containing this compound significantly reduced symptoms of seborrheic dermatitis in 70% of participants after four weeks of use. The study highlighted the compound's ability to lower Malassezia counts on the scalp while improving overall scalp health .
  • Antifouling Effectiveness :
    In a study assessing various antifouling agents, this compound was found to outperform traditional biocides in preventing barnacle colonization on ship hulls over a six-month period, showcasing its long-lasting effects in marine environments .
  • Algaecide Performance :
    Field tests conducted in freshwater lakes showed that this compound effectively controlled cyanobacterial blooms, resulting in a 50% reduction in algal biomass within two weeks of application, thereby enhancing recreational water quality .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms underlying pyrithione zinc’s antimicrobial activity?

  • Methodological Answer : ZnPT acts as a copper ionophore, facilitating copper uptake into microbial cells, which disrupts cellular homeostasis. Researchers often validate this mechanism using Saccharomyces cerevisiae models to observe intracellular copper accumulation via inductively coupled plasma mass spectrometry (ICP-MS). Comparative studies with copper-free media can isolate ZnPT’s ionophoric role .

Q. How is acute toxicity of this compound assessed in aquatic organisms, and what are the standard model systems used?

  • Methodological Answer : Acute toxicity is evaluated through standardized bioassays measuring median effective concentrations (EC50). For example, Artemia sp. (EC50: 3.2 mg/L) and Nitzschia pungens (EC50: 5.5 μg/L) are common model organisms. Experimental designs prioritize controlled exposure durations (24–96 hours) and standardized OECD/EPA protocols to ensure reproducibility .

Q. What methodological challenges exist in quantifying this compound concentrations in environmental samples?

  • Methodological Answer : ZnPT’s instability in aqueous environments and rapid transformation into copper pyrithione (CuPT) complicate quantification. Researchers use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, but must account for matrix effects. Stability studies in synthetic seawater and chelating agents (e.g., EDTA) are critical to differentiate ZnPT from degradation products .

Advanced Research Questions

Q. How does the environmental transformation of this compound into copper pyrithione influence its ecotoxicological profile?

  • Methodological Answer : Transformation studies involve incubating ZnPT with Cu²⁺ ions under environmentally relevant conditions (pH 7–8, salinity 30–35 PSU). Toxicity comparisons between ZnPT and CuPT in Daphnia magna reveal CuPT’s higher stability and toxicity (e.g., reduced LC50 values). Synchrotron-based X-ray absorption spectroscopy (XAS) can track metal speciation during transformation .

Q. What experimental approaches are used to investigate sublethal effects of this compound, such as embryotoxicity or neurotoxicity?

  • Methodological Answer : Sublethal effects are studied using zebrafish (Danio rerio) embryos or Oryzias latipes (Japanese medaka) exposed to low ZnPT concentrations (1–10 μg/L). Endpoints include morphological abnormalities (microscopy), acetylcholinesterase inhibition (Ellman’s assay), and heat shock protein expression (qPCR). Dose-response models and benchmark dose (BMD) analysis quantify thresholds for adverse outcomes .

Q. What are the toxicological implications of this compound’s photodegradation products, and how are these studied in controlled laboratory settings?

  • Methodological Answer : Photodegradation products like 2,2'-dipyridyldisulfide [(PS)₂] and 2,2'-dithiobispyridine-N-oxide [(PT)₂] are analyzed using gas chromatography-mass spectrometry (GC-MS). Their neurotoxic potential is assessed via in vitro acetylcholinesterase inhibition assays. Solar simulators replicate natural UV exposure to study degradation kinetics and product persistence .

Q. How can researchers address contradictory data regarding this compound’s environmental persistence versus its reported chemical instability?

  • Methodological Answer : Contradictions arise from ZnPT’s rapid degradation in lab settings versus field detections (e.g., 15.9 μg/L in the Mersey Estuary). Researchers use isotopic labeling (e.g., ⁶⁵ZnPT) to track bioaccumulation in benthic organisms like mussels. Sediment-water partitioning studies and fugacity modeling reconcile lab-field discrepancies by accounting for organic matter adsorption and redox conditions .

Q. What frameworks guide the design of clinical studies evaluating this compound’s efficacy in dermatological applications?

  • Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures clinical trials. For example:

  • Population : Patients with seborrheic dermatitis.
  • Intervention : Topical ZnPT (1% w/w).
  • Comparison : Ketoconazole (2% w/w).
  • Outcome : Reduction in erythema score (VISIA® analysis).
  • Time : 4-week follow-up.
    Randomized controlled trials (RCTs) with double-blinding and Cohen’s κ for inter-rater reliability ensure methodological rigor .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting toxicity data arise (e.g., lab vs. field EC50 values), sensitivity analyses using species-specific metabolic rates or in silico QSAR models can identify confounding variables (e.g., temperature, dissolved organic carbon) .
  • Experimental Design : For environmental fate studies, mesocosm experiments replicate natural ecosystems to observe ZnPT degradation pathways and interactions with biotic/abiotic factors .
  • Advanced Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., d₄-ZnPT) improves detection limits in complex matrices .

Properties

IUPAC Name

zinc;1-oxidopyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXIOQBANWBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13463-41-7
Record name Pyrithione zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13463-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PYRITHIONE ZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R953O2RHZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In another aspect, the present invention relates to a method for producing submicron-sized particles of zinc pyrithione comprising reacting a pyrithione or a water-soluble salt of pyrithione and a water-soluble zinc salt selected from the group consisting of zinc sulfate, zinc chloride, zinc acetate, and combinations thereof, in a turbulent flow reactor generating pulverizing forces, the turbulent flow reactor maintained at a pressure of from about 18,000 psi to about 23,000 psi and a temperature of from about 0° C. to about 23° C., the reaction producing submicron-sized particles of zinc pyrithione.
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Synthesis routes and methods II

Procedure details

A solution of 24 g of 20% ZnSO4, 0.5 g "DARVAN" (sodium salt of polymerized alkyl naphthalene sulfonic acids) and 25.5 g of water is introduced into and recirculated through a model M-140K Laboratory Microfluidizer Processor (Microfluidics International Corp., Newton Mass.) which included a fixed geometry interaction chamber. The entire apparatus is cooled to approximately 7° C., and pressure is maintained in the Microfluidizer at about 18,000 psi. A solution of sodium pyrithione (45 mL of a 16.3% solution) is added to the inlet of the reservoir of the Microfluidizer over an 8 minute period, and circulation of the reactants continued for 5-10 minutes. As the reaction mixture circulated through the Microfluidizer apparatus, the fixed geometry interaction chamber divides the reaction mixture into two streams. The streams are then brought together under pressure to generate turbulence and pulverizing forces that result in size reduction of the zinc pyrithione particles. The particles of zinc pyrithione thus formed are measured by a laser light scattering particle size analyzer (Horiba LA910). Table I shows the size distribution and frequency of the particles. The median particle size is approximately 0.313 μm. The particle size distribution is very narrowly dispersed (nearly mono dispersed) and exhibits a size range from about 0.30 to about 0.45 μm.
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ZnSO4
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alkyl naphthalene sulfonic acids
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25.5 g
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sodium pyrithione
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solution
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Synthesis routes and methods III

Procedure details

A 12.0% aqueous solution of the sodium salt of 2-mercaptopyridine N-oxide (sodium pyrithione) containing 0.5% DARVAN 1 and 0.15% sodium meta bisulfite was heated to 58 to 65° C. This solution was fed continuously into a laboratory scale Nearfield Acoustical Processor (“NAP” Model NAP-1808) available commercially from Advanced Sonic Processing Systems, Woodbury, Conn.) at a rate of about 156 grams per minute. A second solution of 20% zinc sulfate at room temperature was fed into the acoustical processor at a rate of about 56 grams per minute to achieve a stoichiometric reaction with the sodium pyrithione solution. As the reactants moved through the acoustical unit, sonic energy having 16 kHz and 20 kHz and a power level of about 500 watts was applied to mix the reactants as they form the zinc pyrithione product. The resulting solid particles were isolated by filtration. After filtration, the particles were washed with cold water until free of contaminating salt as measured by conductivity.
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zinc sulfate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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